5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride
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Overview
Description
5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is a chemical compound with a molecular formula of C7H10ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride typically involves the reaction of 5-chloro-6-(methoxymethyl)pyridin-2-amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methoxypyridin-2-amine hydrochloride: Similar in structure but with different substituents.
5-Bromo-6-chloro-pyrazin-2-amine: Another pyridine derivative with different halogen substitutions.
2-Amino-4-chloro-6-methylpyrimidine: A pyrimidine derivative with similar functional groups .
Uniqueness
5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2742661-11-4 |
---|---|
Molecular Formula |
C7H10Cl2N2O |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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